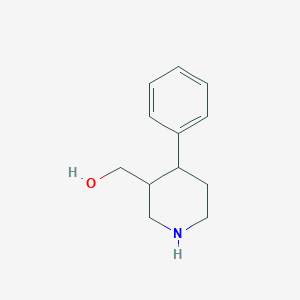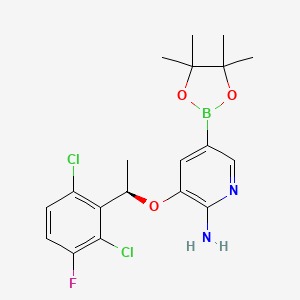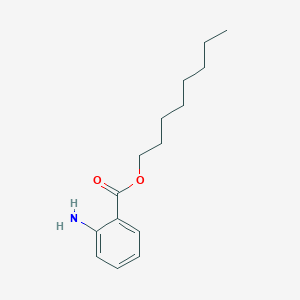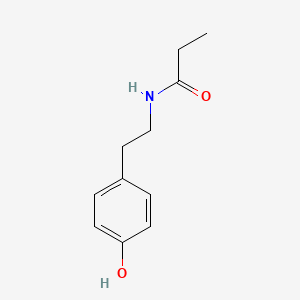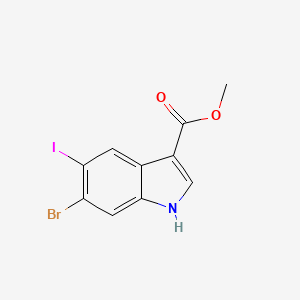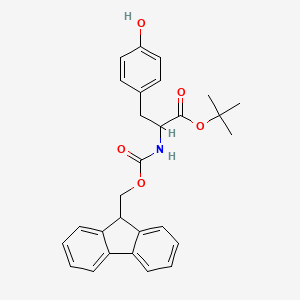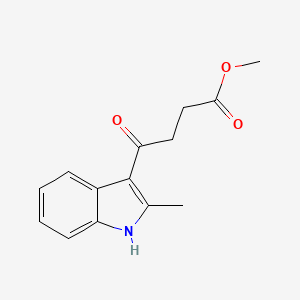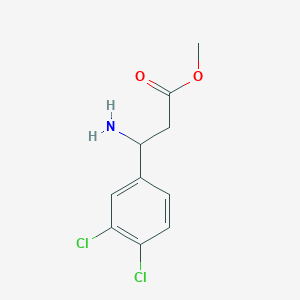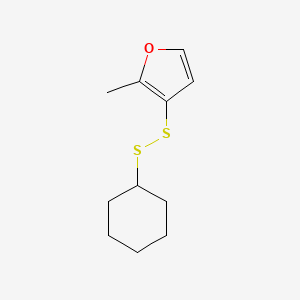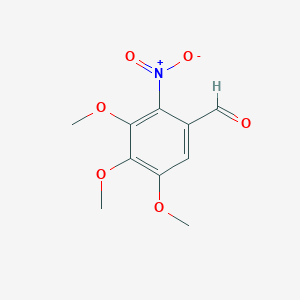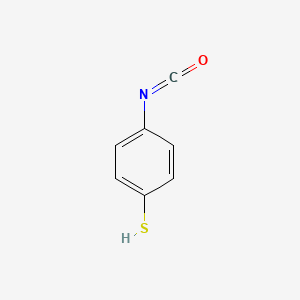
Benzenethiol, 4-isocyanato-
描述
Benzenethiol, 4-isocyanato- is an organic compound characterized by the presence of both isocyanate and thiol functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:
4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl
Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
化学反应分析
Types of Reactions: Benzenethiol, 4-isocyanato- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ethanol or aniline can be used under mild conditions to form the corresponding substitution products.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Urethanes and Ureas: Formed by the reaction of the isocyanate group with alcohols or amines.
科学研究应用
Benzenethiol, 4-isocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive functional groups.
作用机制
The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.
Molecular Targets and Pathways:
Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.
Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.
相似化合物的比较
4-Isothiocyanatobenzene-1-thiol: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-Nitrobenzenethiol: Contains a nitro group instead of an isocyanate group.
4-Aminobenzenethiol: Precursor to Benzenethiol, 4-isocyanato- with an amino group.
Uniqueness: Benzenethiol, 4-isocyanato- is unique due to the presence of both isocyanate and thiol groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
54528-30-2 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC 名称 |
4-isocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
InChI 键 |
BPZYWIXVIGKGSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=O)S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
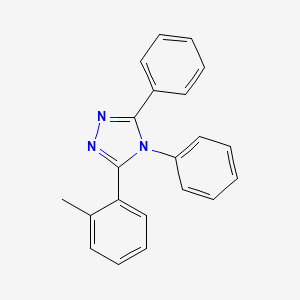
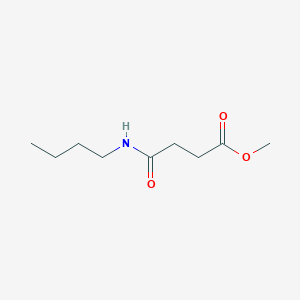
![TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8705251.png)
